molecular formula C16H21N3O2 B11040944 2-(4-Acryloylpiperazin-1-yl)-N-(m-tolyl)acetamide

2-(4-Acryloylpiperazin-1-yl)-N-(m-tolyl)acetamide

Cat. No.: B11040944
M. Wt: 287.36 g/mol
InChI Key: WSDDKTJTACBHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-METHYLPHENYL)-2-[4-(PROP-2-ENOYL)PIPERAZIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

N-(3-methylphenyl)-2-(4-prop-2-enoylpiperazin-1-yl)acetamide

InChI

InChI=1S/C16H21N3O2/c1-3-16(21)19-9-7-18(8-10-19)12-15(20)17-14-6-4-5-13(2)11-14/h3-6,11H,1,7-10,12H2,2H3,(H,17,20)

InChI Key

WSDDKTJTACBHKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLPHENYL)-2-[4-(PROP-2-ENOYL)PIPERAZIN-1-YL]ACETAMIDE typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Acylation: The piperazine core is then acylated with prop-2-enoyl chloride in the presence of a base such as triethylamine to form the prop-2-enoyl piperazine intermediate.

    Amidation: The final step involves the reaction of the intermediate with 3-methylphenylacetyl chloride to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the phenyl group.

    Reduction: Reduction reactions can target the carbonyl group in the prop-2-enoyl moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acyl and amide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-METHYLPHENYL)-2-[4-(PROP-2-ENOYL)PIPERAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-METHYLPHENYL)-2-[4-(PROP-2-ENOYL)PIPERAZIN-1-YL]ACETAMIDE: can be compared with other piperazine derivatives such as:

Uniqueness

The uniqueness of N-(3-METHYLPHENYL)-2-[4-(PROP-2-ENOYL)PIPERAZIN-1-YL]ACETAMIDE lies in its specific structural features, such as the presence of the prop-2-enoyl group and the 3-methylphenyl moiety. These structural elements can influence its pharmacological properties and make it distinct from other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.